5-chloro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a chemical compound with diverse applications in chemistry, biology, and medicine. It's known for its unique structure that incorporates both a thiophene and pyrazole ring, making it a fascinating subject of study in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
The compound likely interacts with its targets, leading to changes in their function. These changes could potentially alter various biochemical processes within the cell .
Biochemical Pathways
Based on its structure and similar compounds, it could potentially influence a variety of pathways, leading to downstream effects on cellular function .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Based on its structure and similar compounds, it could potentially have a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, presence of other compounds, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the 3-(thiophen-2-yl)-1H-pyrazole ring via cyclization reactions. Common reagents for this step include hydrazine and thiophene derivatives under acidic or basic conditions.
Attachment of the Ethyl Group: The next step involves the attachment of the ethyl group to the pyrazole ring. This can be achieved through alkylation reactions using ethyl halides in the presence of a base.
Formation of the Amide: Finally, the 5-chloro-2-thiophenecarboxylic acid is coupled with the 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine derivative to form the desired carboxamide.
Industrial Production Methods
For industrial-scale production, the synthesis often involves optimized reaction conditions and the use of catalytic processes to enhance yield and purity. The process might include:
Catalysts: Usage of palladium or other metal catalysts for specific coupling reactions.
Temperature Control: Strict control of reaction temperatures to avoid unwanted side reactions.
Purification: Advanced purification techniques such as crystallization or chromatography to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminium hydride, converting carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and thiophene positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Solvents: Typical solvents include dichloromethane, ethanol, and dimethyl sulfoxide.
Major Products
The major products formed depend on the type of reaction:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene and pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and as a building block for more complex molecules. It is valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, it is used to study enzyme interactions due to its ability to act as an inhibitor or activator of specific biological pathways.
Medicine
In medicine, it shows potential as a therapeutic agent. It has been investigated for its anti-inflammatory, antibacterial, and anticancer properties.
Industry
Industrially, this compound is utilized in the development of new materials with unique electronic properties, useful in sensors and other electronic devices.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-thiophenecarboxamide
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-thiophene derivatives
2-chloro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene derivatives
Uniqueness
What sets 5-chloro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide apart is its combined structural features of a chloro group, a thiophene ring, and a pyrazole ring. This unique combination imparts distinct reactivity and biological activity that is not found in other similar compounds.
This compound is a multifaceted molecule with a wide range of applications in various fields. Its unique structure and reactivity make it a valuable subject for ongoing research and industrial applications.
Properties
IUPAC Name |
5-chloro-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS2/c15-13-4-3-12(21-13)14(19)16-6-8-18-7-5-10(17-18)11-2-1-9-20-11/h1-5,7,9H,6,8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWMKFUUDIADTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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